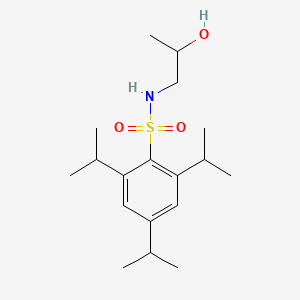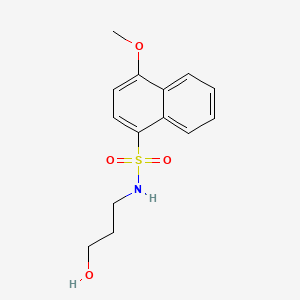
N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide, commonly known as HP-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HP-1 is a sulfonamide derivative that exhibits unique properties, making it a versatile and valuable compound in many areas of study.
Mecanismo De Acción
The mechanism of action of HP-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are critical for cell growth and proliferation. Specifically, HP-1 has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various cancer cells and is critical for tumor growth and survival.
Efectos Bioquímicos Y Fisiológicos
HP-1 has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of cellular metabolism. Additionally, HP-1 has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HP-1 in lab experiments is its potent and selective activity against certain enzymes and proteins, making it a valuable tool for studying their role in various biological processes. Additionally, HP-1 is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using HP-1 is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving HP-1. One area of interest is the development of HP-1-based therapies for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of HP-1 and its potential applications in various fields, including material science and drug discovery. Finally, the development of new and improved synthesis methods for HP-1 may enable its use in a wider range of experiments and applications.
Métodos De Síntesis
The synthesis of HP-1 involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 3-hydroxypropylamine. The reaction is typically carried out in a solvent, such as dichloromethane, and requires the use of a base, such as triethylamine, to facilitate the reaction. The resulting product is then purified using various techniques, including column chromatography, to obtain a pure form of HP-1.
Aplicaciones Científicas De Investigación
HP-1 has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, HP-1 has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, HP-1 has been studied for its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-19-13-7-8-14(12-6-3-2-5-11(12)13)20(17,18)15-9-4-10-16/h2-3,5-8,15-16H,4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCRSCXQVZPSLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E)-1-(2,5-dihydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B604771.png)
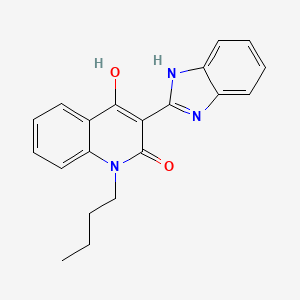

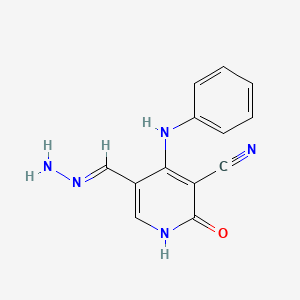
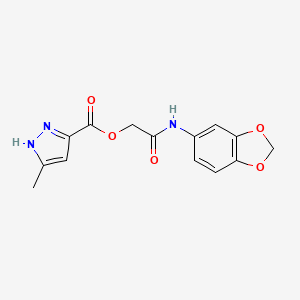
![methyl 3,4,5-tribromo-1H-pyrazolo[3,4-c]pyridin-7-yl ether](/img/structure/B604778.png)
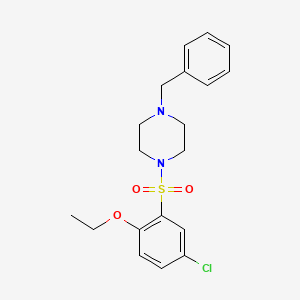
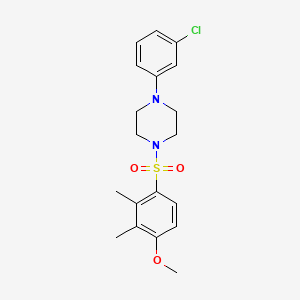
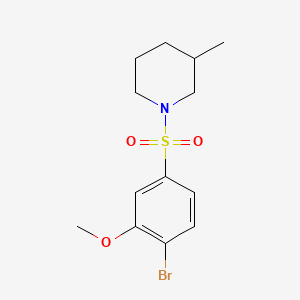
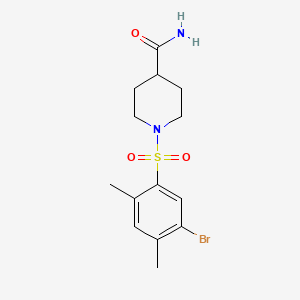
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B604787.png)
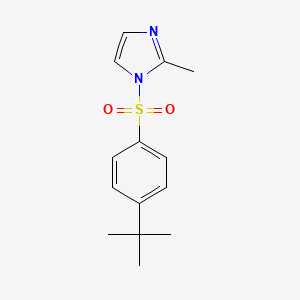
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B604789.png)
